Carbonate, hydrogen(8CI,9CI)

概要

説明

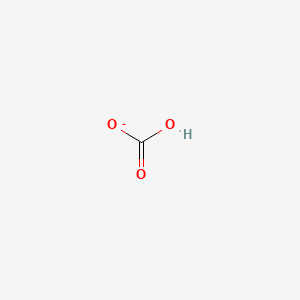

炭酸水素塩(別名重炭酸塩)は、化学式 HCO₃⁻ を持つ多原子イオンです。ヒトの体の生理学的 pH バッファリングシステムにおいて重要な役割を果たし、炭酸の脱プロトン化の中間体です。 炭酸水素塩は、酸塩基平衡の維持に不可欠であり、さまざまな生化学的プロセスに関与しています .

科学的研究の応用

Bicarbonate has a wide range of scientific research applications across various fields:

-

Chemistry: : Bicarbonate is used as a buffering agent in chemical reactions to maintain pH levels. It is also used in the synthesis of various compounds and as a reagent in analytical chemistry .

-

Biology: : In biological systems, bicarbonate plays a vital role in maintaining pH balance in blood and other bodily fluids. It is involved in the transport of carbon dioxide in the blood and is essential for cellular respiration .

-

Medicine: : Bicarbonate is used as an antacid to treat acid indigestion and heartburn. It is also used in the treatment of metabolic acidosis and as a component of intravenous fluids to correct acidosis .

-

Industry: : Bicarbonate is used in the food industry as a leavening agent in baking. It is also used in fire extinguishers, cleaning products, and as a neutralizing agent in various industrial processes .

準備方法

合成経路と反応条件

炭酸水素塩はいくつかの方法で合成できますが、最も一般的な方法はソルベー法です。このプロセスでは、塩化ナトリウム、アンモニア、二酸化炭素、水を反応させます。反応は以下のようになります。[ \text{NaCl} + \text{CO}2 + \text{H}_2\text{O} + \text{NH}_3 \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]

生成された炭酸水素ナトリウムは沈殿させ、分離されます。 反応で生成された二酸化炭素はリサイクルされ、より多くの炭酸水素ナトリウムを生成します {_svg_2}.

工業的生産方法

工業的には、炭酸水素塩はソルベー法を用いて生産されます。これは、コスト効率が高く、効率的な方法です。このプロセスは、塩化ナトリウムやアンモニアなどの容易に入手可能な原材料を使用します。ソルベー法は他の方法と比べて副生成物が少なく、環境に優しい方法です。 製造された高品質の炭酸水素塩は、製パンや医薬品など、さまざまな用途に使用されます .

化学反応の分析

反応の種類

炭酸水素塩は、酸塩基反応、熱分解、酸や塩基との反応など、いくつかの種類の化学反応を起こします。

-

酸塩基反応: : 炭酸水素塩は両性種として働き、酸としても塩基としても作用します。例えば:[ \text{HCO}3^- + \text{H}^+ \rightarrow \text{H}_2\text{CO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 ]

-

熱分解: : 炭酸水素塩を加熱すると、炭酸塩、水、二酸化炭素に分解されます。[ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

-

酸との反応: : 炭酸水素塩は酸と反応して、二酸化炭素、水、塩を生成します。[ \text{NaHCO}_3 + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]

一般的な試薬と条件

炭酸水素塩との反応によく使われる試薬には、塩酸、酢酸、硫酸などがあります。 反応は通常、標準的な温度と圧力の条件下で行われます {_svg_4} .

生成される主な生成物

炭酸水素塩を含む反応から生成される主な生成物には、二酸化炭素、水、塩化ナトリウムや炭酸ナトリウムなどのさまざまな塩があります .

科学研究への応用

炭酸水素塩は、さまざまな分野において幅広い科学研究への応用があります。

-

化学: : 炭酸水素塩は、化学反応においてバッファー剤として使用され、pH レベルを維持します。 さまざまな化合物の合成や、分析化学における試薬としても使用されます .

-

生物学: : 生体系では、炭酸水素塩は血液やその他の体液の pH バランスを維持する上で重要な役割を果たします。 血液中の二酸化炭素の輸送に関与し、細胞呼吸に不可欠です .

-

医学: : 炭酸水素塩は、胃酸過多や胸やけの治療に制酸薬として使用されます。 代謝性アシドーシスの治療や、アシドーシスを是正するための静脈内輸液の成分としても使用されます .

-

産業: : 炭酸水素塩は、食品産業において、製パンの膨張剤として使用されます。 消火器、洗浄剤、およびさまざまな工業プロセスにおける中和剤としても使用されます .

作用機序

炭酸水素塩は、いくつかのメカニズムを通じてその効果を発揮します。

-

バッファリング作用: : 炭酸水素塩は、過剰な水素イオンを中和することでバッファーとして働き、生体系の pH バランスを維持します。 これは、酵素や代謝プロセスの適切な機能に不可欠です .

-

二酸化炭素輸送: : 血流中では、炭酸水素塩は組織から肺に二酸化炭素を輸送するのに役立ちます。そこで二酸化炭素は呼気されます。 このプロセスは、二酸化炭素の炭酸水素塩への可逆的な変換とその逆反応を伴い、炭酸脱水酵素によって触媒されます .

類似の化合物との比較

炭酸水素塩は、化学において重要な別の化合物である炭酸塩と比較されることがよくあります。以下は、いくつかの重要な違いと類似点です。

-

溶解度: : 炭酸水素塩は炭酸塩よりも水に溶けやすいです .

-

用途: : 炭酸水素塩は、製パン、医薬品、バッファー剤として広く使用されます。一方、炭酸塩は、ガラス、セラミックスの製造、石灰岩や大理石の成分として使用されます .

-

反応性: : 炭酸水素塩と炭酸塩の両方とも酸と反応して二酸化炭素を生成しますが、炭酸水素塩は、弱い塩基が必要な用途によく使用されます .

類似の化合物

- 炭酸塩 (CO₃²⁻)

- 水酸化物 (OH⁻)

- リン酸塩 (PO₄³⁻)

- 硫酸塩 (SO₄²⁻)

炭酸水素塩は、両性性を持ち、生理学的プロセスにおいて重要な役割を果たすなど、独特の性質を持つため、さまざまな科学的および産業的用途において汎用性の高い不可欠な化合物です。

類似化合物との比較

Bicarbonate is often compared with carbonate, another important compound in chemistry. Here are some key differences and similarities:

-

Chemical Formula: : Bicarbonate has the formula HCO₃⁻, while carbonate has the formula CO₃²⁻ .

-

Charge: : Bicarbonate carries a -1 charge, whereas carbonate carries a -2 charge .

-

Solubility: : Bicarbonate is more soluble in water compared to carbonate .

-

Applications: : Bicarbonate is commonly used in baking, medicine, and as a buffering agent, while carbonate is used in the production of glass, ceramics, and as a component of limestone and marble .

-

Reactivity: : Both bicarbonate and carbonate react with acids to produce carbon dioxide, but bicarbonate is more commonly used in applications requiring a mild base .

Similar Compounds

- Carbonate (CO₃²⁻)

- Hydroxide (OH⁻)

- Phosphate (PO₄³⁻)

- Sulfate (SO₄²⁻)

Bicarbonate’s unique properties, such as its amphiprotic nature and role in physiological processes, make it a versatile and essential compound in various scientific and industrial applications.

特性

IUPAC Name |

hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZGUZCCUSVTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049921 | |

| Record name | Bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.017 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-52-3 | |

| Record name | Bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicarbonate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICARBONATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN1ZRA3Q20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)

![2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)

![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)

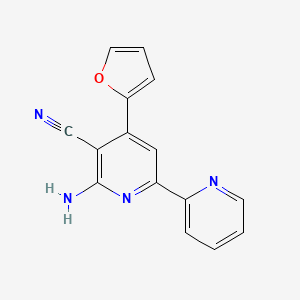

![3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1211310.png)